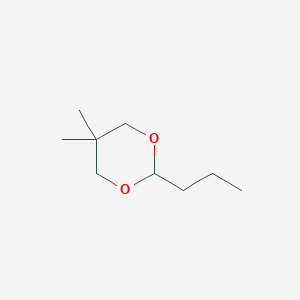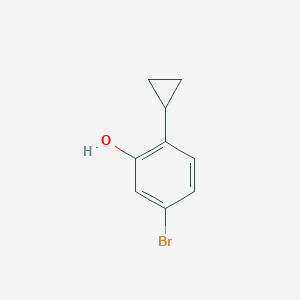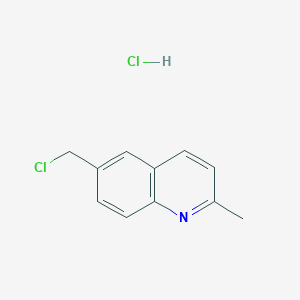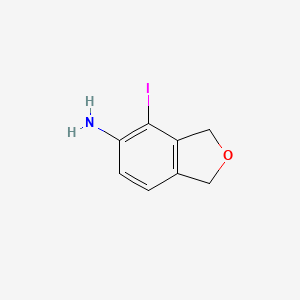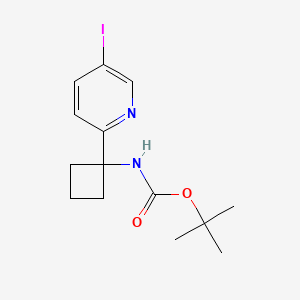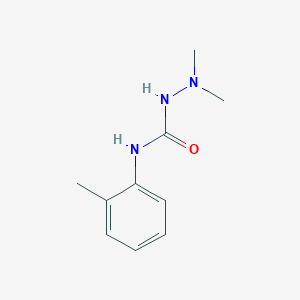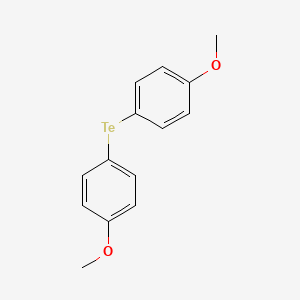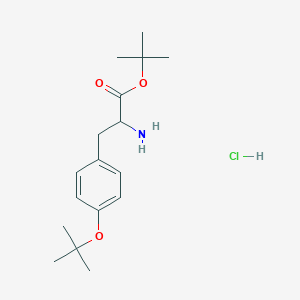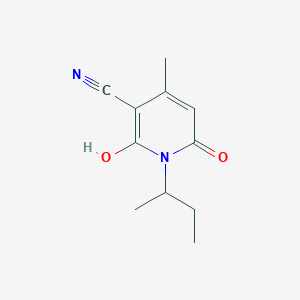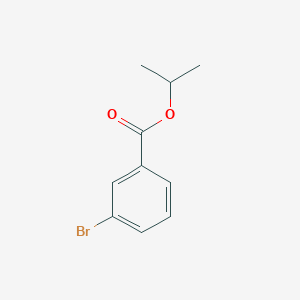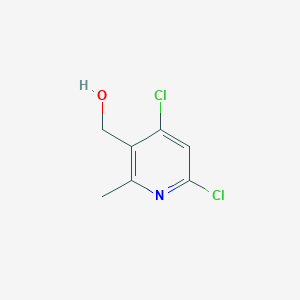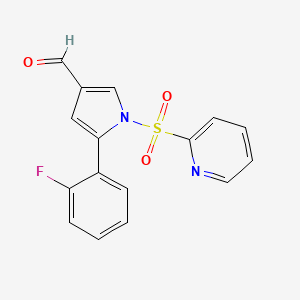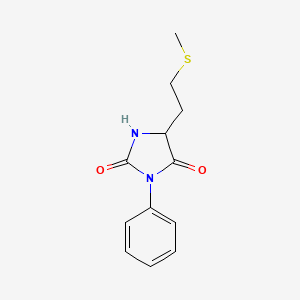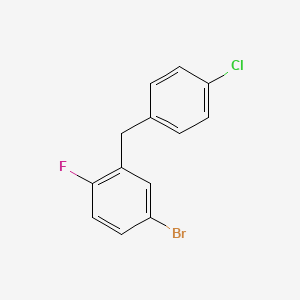
4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene is an organic compound with the molecular formula C13H9BrClF This compound is part of the benzene derivatives family, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acids or ketones.
Applications De Recherche Scientifique
4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene involves its interaction with molecular targets through various pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to different receptors or enzymes. These interactions can lead to changes in biological activity, making the compound a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-(4-chlorobenzyl)-1-piperazinylphenol
- 4-Bromo-2-chloro-1-(4-chlorobenzyl)oxybenzene
Comparison: Compared to similar compounds, 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from other halogenated benzene derivatives.
Propriétés
Formule moléculaire |
C13H9BrClF |
|---|---|
Poids moléculaire |
299.56 g/mol |
Nom IUPAC |
4-bromo-2-[(4-chlorophenyl)methyl]-1-fluorobenzene |
InChI |
InChI=1S/C13H9BrClF/c14-11-3-6-13(16)10(8-11)7-9-1-4-12(15)5-2-9/h1-6,8H,7H2 |
Clé InChI |
XPDXCAVBWPPLJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)F)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
